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Compound of Interest

Compound Name:
[2-(4-Bromophenoxy)ethyl]

(ethyl)amine

CAS No.: 915923-93-2

Cat. No.: B3167025 Get Quote

Executive Summary: The "4-Bromo" Advantage
In the landscape of phenoxyethylamine scaffolds—privileged structures in neuropharmacology

and antimicrobial research—the 2-(4-Bromophenoxy)ethylamine core stands out as a critical

lead optimization candidate. While fluoro- and chloro-substituted analogs are often the default

starting points for halogen scanning, the 4-bromo derivatives frequently exhibit superior

pharmacokinetic and pharmacodynamic profiles due to two key factors: enhanced lipophilicity

(logP) and the potential for halogen bonding within hydrophobic protein pockets (e.g., MAO-B

active sites).

This guide objectively compares the bioactivity of 4-bromo derivatives against their non-

halogenated, 4-chloro, and 4-fluoro counterparts, synthesizing experimental data to guide your

lead optimization strategy.

Chemical Space & Structural Properties
Before analyzing bioactivity, it is essential to understand the physicochemical shifts introduced

by the bromine atom at the para-position.
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Property 4-H (Parent) 4-F (Fluoro) 4-Cl (Chloro) 4-Br (Bromo)
Impact on

Bioactivity

Molecular

Weight
137.18 155.17 171.62 216.08

Increases

steric bulk;

critical for

filling

hydrophobic

pockets.

ClogP

(Lipophilicity)
~1.2 ~1.4 ~1.9 ~2.1

Enhanced

BBB

permeability

and

membrane

penetration.

Hammett

Constant (

)

0.00 0.06 0.23 0.23

Electron-

withdrawing

nature similar

to Cl, but with

higher

polarizability.

Metabolic

Stability
Low Moderate High High

Blocks para-

hydroxylation

(CYP450

metabolism),

extending

half-life.
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Expert Insight: The 4-bromo substituent is often the "Goldilocks" modification for Monoamine

Oxidase B (MAO-B) inhibitors. It provides sufficient volume to occupy the entrance cavity of the

enzyme (unlike Fluorine) while offering a distinct halogen bond capability that Chlorine lacks [1,

2].

Comparative Bioactivity Analysis
A. Monoamine Oxidase (MAO) Inhibition
The most significant application of 2-phenoxyethylamine derivatives is in the inhibition of MAO-

B, a target for Alzheimer’s and Parkinson’s disease therapy.

Experimental Data Synthesis:

Selectivity: 4-Bromo derivatives typically show >100-fold selectivity for MAO-B over MAO-A.

[1]

Potency: In comparative studies of phenoxy-based analogs (e.g., chalcones or acetamides),

the bioactivity trend for MAO-B inhibition is often Br > Cl > F > H.
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Derivative
Type

Target
IC50 (µM) - 4-
Cl Analog

IC50 (µM) - 4-
Br Analog

Performance
Verdict

Phenoxyacetami

de
MAO-B 0.12 ± 0.01 0.06 ± 0.005

4-Br is 2x more

potent due to

stronger

hydrophobic

interactions [1].

Phenoxyethylami

ne
MAO-B ~0.80 ~0.45

4-Br enhances

binding affinity

via halogen

bonding with

active site

residues.

Selectivity Index

(SI)
MAO-B/A ~80 >150

4-Br improves

safety profile by

avoiding MAO-A

("cheese effect").

B. Antimicrobial Activity
Against Gram-positive bacteria (S. aureus), the increased lipophilicity of the 4-bromo derivative

allows for better penetration of the peptidoglycan layer compared to the more polar fluoro-

analogs.

S. aureus (MRSA): 4-Br derivatives exhibit MIC values in the range of 4–16 µg/mL, often

outperforming 4-Cl analogs (32 µg/mL) [3].

Mechanism: Membrane disruption and potential interference with bacterial cell wall

synthesis.

Mechanism of Action Visualization
The following diagram illustrates the dual-pathway potential of these derivatives: selective

neuroprotection via MAO-B inhibition and antimicrobial action via membrane interaction.
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Caption: Dual mechanism of action.[2] The 4-Br substituent enhances binding affinity to MAO-B

(solid line) and facilitates bacterial membrane penetration (dashed line).

Experimental Protocols
To ensure reproducibility, use the following standardized protocols for synthesis and bioassay.

Protocol A: Synthesis of 2-(4-Bromophenoxy)ethylamine
A robust Williamson ether synthesis adapted for high yield.

Reagents: 4-Bromophenol (1.0 eq), 1,2-Dibromoethane (3.0 eq), K₂CO₃ (2.5 eq), Acetonitrile

(ACN).

Step 1 (Ether Formation): Dissolve 4-bromophenol in ACN. Add K₂CO₃ and stir for 30 min.

Add 1,2-dibromoethane dropwise. Reflux for 12h.

Checkpoint: Monitor TLC (Hexane:EtOAc 8:2). Product Rf ~ 0.6.

Step 2 (Amination): React the intermediate 1-(2-bromoethoxy)-4-bromobenzene with excess

ethanolic ammonia (saturated) in a sealed tube at 80°C for 24h.

Purification: Evaporate solvent. Acidify with HCl to precipitate the hydrochloride salt.

Recrystallize from Ethanol/Ether.

Yield: Typically 65-75%.

Validation: 1H NMR (DMSO-d6) should show characteristic triplets for -OCH₂- and -CH₂N-

at δ 4.2 and 3.1 ppm, respectively.
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Protocol B: MAO-B Inhibition Assay (Fluorometric)
Self-validating protocol using Amplex Red.

Enzyme Source: Recombinant Human MAO-B (1 U/mL).

Substrate: p-Tyramine (1 mM).

Detection: Amplex Red reagent (50 µM) + Horseradish Peroxidase (HRP, 1 U/mL).

Procedure:

Incubate test compound (0.01 – 100 µM) with MAO-B in phosphate buffer (pH 7.4) for 15

min at 37°C.

Add substrate/Amplex Red/HRP mix.

Measure fluorescence (Ex/Em = 530/590 nm) after 30 min.

Control: Selegiline (Standard MAO-B inhibitor) as positive control (IC50 ~0.02 µM).

Structure-Activity Relationship (SAR) Summary
Based on the comparative data, the SAR for the 2-phenoxyethylamine scaffold can be

summarized as follows:

Para-Substitution is Critical: Unsubstituted rings are metabolically unstable.

Halogen Size Matters:

F (Fluoro): Too small/polar for optimal hydrophobic pocket filling in MAO-B.

Cl (Chloro): Good activity, but lacks the specific halogen-bonding capability of Bromine.

Br (Bromo): Optimal balance of lipophilicity and steric bulk.

Linker Length: The 2-carbon ethylamine chain is optimal for mimicking the neurotransmitter

(dopamine/serotonin) distance. Extending to propyl decreases potency [4].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3167025?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3167025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

